

Application Notes and Protocols for ZMF-25 in Cancer Cell Apoptosis Induction

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Compound of Interest

Compound Name: ZMF-10

Cat. No.: B11934120

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Note to the Reader: Initial searches for "**ZMF-10**" did not yield a specific compound associated with apoptosis induction. However, extensive research exists for a related compound, ZMF-25, a novel and potent triple-targeting inhibitor of p21-activated kinase 1 (PAK1), histone deacetylase 6 (HDAC6), and histone deacetylase 10 (HDAC10). The following application notes and protocols are based on the available data for ZMF-25, which has been shown to induce autophagy-related cell death in triple-negative breast cancer. It is presumed that "**ZMF-10**" may be a related compound or a typographical error.

Application Note: ZMF-25 as an Inducer of Autophagy-Related Cell Death in Triple-Negative Breast Cancer

Introduction

ZMF-25 is a novel small molecule inhibitor with high selectivity for PAK1, HDAC6, and HDAC10.^{[1][2]} This compound has demonstrated significant anti-proliferative effects in triple-negative breast cancer (TNBC) cell lines.^{[1][2]} ZMF-25's mechanism of action involves the simultaneous suppression of these three key targets, leading to impaired glycolysis, generation of reactive oxygen species (ROS), and ultimately, autophagy-related cell death through the inhibition of the AKT/mTOR/ULK1 signaling pathway.^{[1][2][3]} These characteristics make ZMF-25 a promising candidate for targeted cancer therapy, particularly for aggressive subtypes like TNBC.

Mechanism of Action

ZMF-25 exerts its anti-cancer effects by targeting three crucial cellular components:

- PAK1 (p21-activated kinase 1): A key regulator of cell proliferation, migration, and survival.
- HDAC6 (Histone deacetylase 6): Involved in protein quality control, cell motility, and angiogenesis.
- HDAC10 (Histone deacetylase 10): Plays a role in cell proliferation, apoptosis, and drug resistance.^[3]

By inhibiting these three targets, ZMF-25 disrupts multiple oncogenic signaling pathways, leading to a cascade of events that culminates in cell death. The primary pathway affected is the AKT/mTOR/ULK1 signaling axis, a central regulator of autophagy and cell survival.^{[1][2]} Inhibition of this pathway by ZMF-25 promotes the induction of autophagy-related cell death.

Quantitative Data Summary

The potency of ZMF-25 has been evaluated across various cancer cell lines, with the following half-maximal inhibitory concentration (IC₅₀) values reported.

Target/Cell Line	IC ₅₀ Value	Reference
PAK1	33 nM	^{[1][2]}
HDAC6	64 nM	^{[1][2]}
HDAC10	41 nM	^{[1][2]}
MDA-MB-231 (TNBC cell line)	0.76 μM	^[3]

Experimental Protocols

1. Protocol for Determining the IC₅₀ of ZMF-25 in Cancer Cell Lines

This protocol outlines the steps for determining the concentration of ZMF-25 that inhibits 50% of cell viability using a standard MTT assay.

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231)
- Complete culture medium (e.g., DMEM with 10% FBS)
- ZMF-25 stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5×10^4 cells/ml in 100 μ l of complete culture medium and incubate overnight.[4]
- Compound Treatment: Prepare serial dilutions of ZMF-25 in culture medium. Remove the overnight culture medium from the wells and add 100 μ l of the ZMF-25 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4][5]
- MTT Assay: Add 20 μ l of MTT solution to each well and incubate for 3 hours at 37°C.[4]
- Solubilization: Carefully remove the medium and add 100 μ l of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the ZMF-25 concentration and determine the IC₅₀ value using a suitable software.

2. Protocol for Induction of Autophagy-Related Cell Death with ZMF-25 Treatment

This protocol provides a general framework for treating cancer cells with ZMF-25 to induce cell death and subsequent analysis.

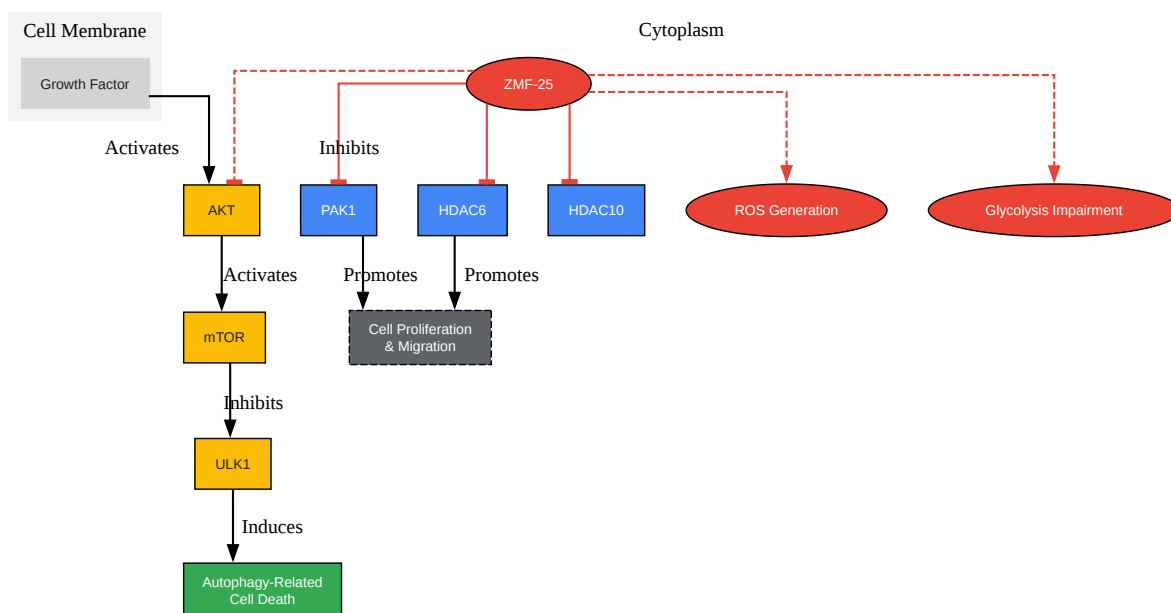
Materials:

- Cancer cell line of interest
- Complete culture medium
- ZMF-25 stock solution
- 6-well plates or appropriate culture vessels
- Reagents for downstream analysis (e.g., Western blotting, flow cytometry)

Procedure:

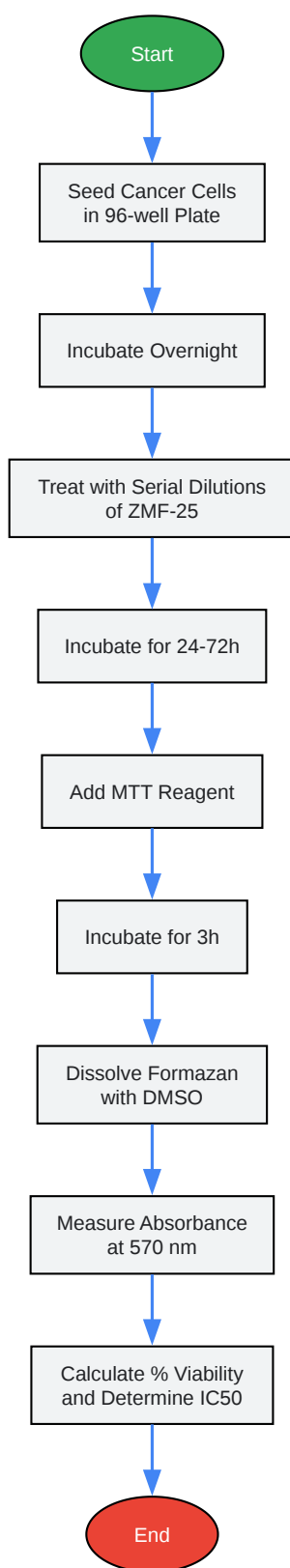
- **Cell Seeding:** Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.
- **ZMF-25 Treatment:** Treat the cells with ZMF-25 at a concentration determined from IC50 experiments (e.g., 1x or 2x the IC50 value). Include a vehicle control.
- **Incubation:** Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to observe the induction of cell death.
- **Cell Harvesting and Analysis:**
 - **For Western Blotting:** Lyse the cells to extract total protein. Analyze the expression levels of key proteins in the AKT/mTOR/ULK1 pathway and markers of autophagy and apoptosis.
 - **For Flow Cytometry:** Harvest the cells and stain with appropriate markers for apoptosis (e.g., Annexin V/PI) or autophagy to quantify the extent of cell death.

Visualizations



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Caption: ZMF-25 signaling pathway in TNBC cells.



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Caption: Workflow for IC50 determination of ZMF-25.

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References

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